

An In-depth Technical Guide to 3-[(4-Chlorophenyl)sulfanyl]propanoic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	3-[(4-Chlorophenyl)sulfanyl]propanoic acid
CAS No.:	6310-27-6
Cat. No.:	B1582121

[Get Quote](#)

Introduction

3-[(4-Chlorophenyl)sulfanyl]propanoic acid, with CAS Registry Number 1011-96-7, is a bifunctional molecule incorporating a carboxylic acid moiety and a thioether linkage to a para-substituted chlorinated aromatic ring. This unique structural arrangement makes it a valuable intermediate and building block in medicinal chemistry and organic synthesis. Its propanoic acid chain provides a handle for forming amide, ester, and other derivatives, while the chlorophenylthio group influences the molecule's lipophilicity, electronic properties, and metabolic stability. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these characteristics is the first step in rational experimental design.

Physicochemical Data

The core physical and chemical constants for **3-[(4-Chlorophenyl)sulfanyl]propanoic acid** are summarized below. These values are critical for predicting solubility, designing purification protocols, and understanding its disposition in various media.

Property	Value	Source
CAS Number	1011-96-7	N/A
Molecular Formula	C ₉ H ₉ ClO ₂ S	[1]
Molecular Weight	216.68 g/mol	N/A
Appearance	White to off-white crystalline solid	[2]
Melting Point	63 °C	[1]
Boiling Point	374.2 °C at 760 mmHg (Predicted)	[1]
Density	1.3 g/cm ³ (Predicted)	[1]
pKa	4.18 ± 0.10 (Predicted)	[3]

Note: Some physical properties are computationally predicted and should be confirmed experimentally.

Spectroscopic Insights

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the benzene ring, ortho and meta to the sulfur atom, will appear as two distinct doublets in the aromatic region (typically δ 7.0-7.5 ppm). The two methylene groups (-CH₂-) of the propanoic acid chain will present as two triplets in the aliphatic region (typically δ 2.5-3.5 ppm) due to spin-spin coupling. The acidic proton of the carboxyl group will appear as a broad singlet at the downfield end of the spectrum (δ > 10 ppm), which can be exchanged with D₂O.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show characteristic peaks for the carbonyl carbon (δ ~170-180 ppm), four distinct aromatic carbons, and two aliphatic carbons.
- IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm^{-1}) and a sharp, intense peak for the C=O stretch of the carbonyl group (around 1700 cm^{-1}). C-S and C-Cl stretching vibrations will appear in the fingerprint region.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ($[M]^+$ and $[M+2]^+$ in an approximate 3:1 ratio) will be a key diagnostic feature.

Synthesis and Purification

The most common and efficient synthesis of **3-[(4-Chlorophenyl)sulfanyl]propanoic acid** involves the nucleophilic addition of a thiolate to an α,β -unsaturated carbonyl compound or substitution on a 3-halopropanoic acid. A typical laboratory-scale procedure is outlined below.

Synthetic Protocol: Thia-Michael Addition

This protocol describes the synthesis via the reaction of 4-chlorothiophenol with 3-chloropropanoic acid under basic conditions. The base deprotonates the thiol to form the more nucleophilic thiolate, which then displaces the chloride on the propanoic acid chain.

Materials:

- 4-Chlorothiophenol
- 3-Chloropropanoic acid
- Sodium hydroxide (NaOH)
- Ethanol (EtOH)
- Water (H₂O)

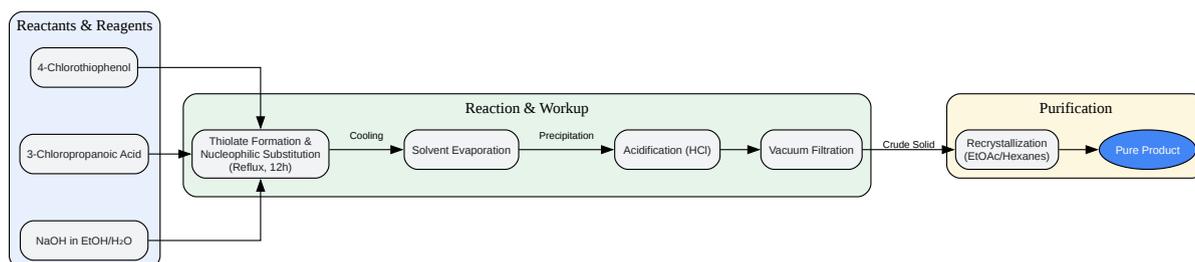
- Concentrated Hydrochloric Acid (HCl)
- Ethyl acetate
- Hexanes

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (2.1 eq.) in a mixture of ethanol and water.
- To this basic solution, add 4-chlorothiophenol (1.0 eq.) portion-wise at room temperature. Stir for 20 minutes to ensure complete formation of the sodium thiophenolate.
- Add a solution of 3-chloropropanoic acid (1.05 eq.) in water to the reaction mixture.
- Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
- After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[4]
- Acidify the remaining aqueous phase to a pH of 1-2 with concentrated HCl. This will protonate the carboxylate, causing the product to precipitate.[4]
- Collect the crude solid product by vacuum filtration and wash with cold water.
- For purification, perform recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield the pure **3-[(4-Chlorophenyl)sulfanyl]propanoic acid**.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-[(4-Chlorophenyl)sulfanyl]propanoic acid**.

Chemical Reactivity and Mechanistic Insights

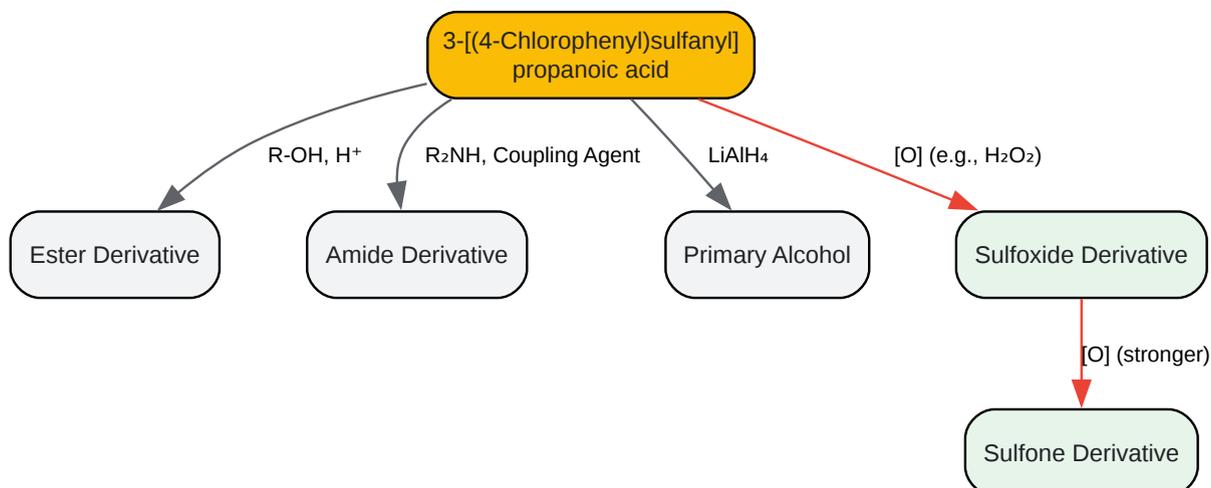
The reactivity of this molecule is governed by its two primary functional groups: the carboxylic acid and the thioether.

- **Carboxylic Acid Group:** The carboxyl group is a versatile handle for derivatization. It can readily undergo:
 - **Esterification:** Reaction with alcohols under acidic conditions.
 - **Amide Bond Formation:** Reaction with amines using coupling agents (e.g., DCC, EDC) to form amides. This is a cornerstone of peptide synthesis and medicinal chemistry for creating libraries of compounds with diverse biological activities.^[5]
 - **Reduction:** Can be reduced to the corresponding primary alcohol, 3-[(4-chlorophenyl)sulfanyl]propan-1-ol, using strong reducing agents like LiAlH_4 .

- Thioether Group: The sulfur atom in the thioether linkage is nucleophilic and susceptible to oxidation.
 - Oxidation: It can be selectively oxidized to the corresponding sulfoxide using mild oxidants (e.g., one equivalent of H_2O_2). Further oxidation with stronger agents yields the sulfone.[6] These oxidized derivatives often exhibit different physical properties and biological activities compared to the parent thioether.

Reactivity Pathways Diagram

This diagram visualizes the primary transformation pathways available from the parent molecule.



[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **3-[(4-Chlorophenyl)sulfanyl]propanoic acid**.

Applications in Research and Drug Development

Aryl propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] While **3-[(4-chlorophenyl)sulfanyl]propanoic acid** itself is not a marketed drug, its structural motif is of significant interest. The introduction of a thioether linkage and a chloro-substituent modifies the core arylpropanoic acid scaffold, providing a template for developing new chemical entities.

- **Scaffold for Bioactive Molecules:** This compound serves as a key intermediate in the synthesis of more complex molecules. Its derivatives have been explored for various therapeutic targets, including potential anticancer and antimicrobial agents.[8][9] The ability to easily modify both the carboxylic acid and the thioether allows for systematic structure-activity relationship (SAR) studies.
- **Building Block in Medicinal Chemistry:** The 4-chlorophenyl group can influence binding interactions within biological targets, such as enzymes or receptors.[10] Its derivatives are used to synthesize compounds that may modulate neurological pathways or inhibit tumor cell growth.[10][11] For example, related sulfone derivatives are key components in the synthesis of biologically active compounds like bicalutamide, an antiandrogen medication.[12]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

- **Hazard Classification:** While this specific compound may not have a harmonized classification, related arylpropanoic acids are often classified as harmful if swallowed and can cause serious eye and skin irritation.[13][14]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[15]
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[16]
- **Storage:** Store in a cool, dry place in a tightly sealed container.[14]
- **First Aid:** In case of eye contact, rinse cautiously with water for several minutes.[14] For skin contact, wash with plenty of soap and water.[14] If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[16][17]

Disclaimer: This information is for educational purposes. Always consult the specific Safety Data Sheet (SDS) for the material before use.

References

- BuyersGuideChem. (n.d.). 3-((4-Chlorophenyl)thio)-2-methyl propanoic acid. Retrieved from [\[Link\]](#)
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Retrieved from [\[Link\]](#)
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Propionic Acid. Retrieved from [\[Link\]](#)
- El Rayes, S. M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 3-(3-Chlorophenyl)propanoic acid. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [\[Link\]](#)
- MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [\[Link\]](#)
- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
- PMC. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Retrieved from [\[Link\]](#)
- PrepChem.com. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-((4-fluorophenyl) sulfonyl)-2-hydroxy-2-methyl propionic acid.

- MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates. Retrieved from [[Link](#)]
- MDPI. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Preparation of 3-(arylthio)propanoic acid. Retrieved from [[Link](#)]
- Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [[Link](#)]
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. 3-((4-Chlorophenyl)thio)-2-methyl propanoic acid | C₁₀H₁₁ Cl O₂ S - BuyersGuideChem [buyersguidechem.com]
2. Page loading... [wap.guidechem.com]
3. 3-[[[(4-CHLOROPHENYL)SULFONYL]AMINO]PROPANOIC ACID | 36974-65-9 [chemicalbook.com]
4. mdpi.com [mdpi.com]
5. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
6. derpharmachemica.com [derpharmachemica.com]
7. ijppr.humanjournals.com [ijppr.humanjournals.com]
8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant

[Bacterial and Fungal Pathogens - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [9. Identification of 3-\[\(4-Acetylphenyl\)\(4-Phenylthiazol-2-Yl\)Amino\]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR \[mdpi.com\]](#)
- [10. nbinno.com \[nbinno.com\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. EP1669347A1 - Process for the preparation of 3-\[\(4-fluorophenyl\) sulfonyl\]-2-hydroxy-2-methyl propionic acid - Google Patents \[patents.google.com\]](#)
- [13. 3-\(3-Chlorophenyl\)propanoic acid | C9H9ClO2 | CID 177164 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [14. fishersci.com \[fishersci.com\]](#)
- [15. carlroth.com:443 \[carlroth.com:443\]](#)
- [16. tcichemicals.com \[tcichemicals.com\]](#)
- [17. pim-resources.coleparmer.com \[pim-resources.coleparmer.com\]](#)
- [To cite this document: BenchChem. \[An In-depth Technical Guide to 3-\[\(4-Chlorophenyl\)sulfanyl\]propanoic Acid\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1582121#3-4-chlorophenyl-sulfanyl-propanoic-acid-chemical-properties\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com